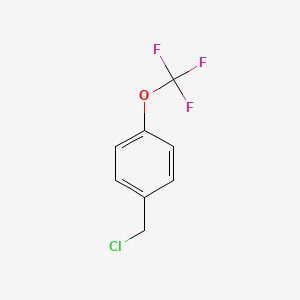

4-(Trifluoromethoxy)benzyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(chloromethyl)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMKFQMJURUPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380439 | |

| Record name | 4-(Trifluoromethoxy)benzyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65796-00-1 | |

| Record name | 4-(Trifluoromethoxy)benzyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethoxy)benzyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethoxy)benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzyl chloride, a versatile chemical intermediate, is of significant interest to researchers and professionals in the fields of medicinal chemistry, agrochemical development, and materials science.[1][2] Its unique molecular structure, featuring a trifluoromethoxy group and a reactive chloromethyl group, makes it a valuable building block in organic synthesis.[2] The trifluoromethoxy group can enhance lipophilicity and metabolic stability, while the benzyl chloride moiety provides a reactive site for nucleophilic substitution, enabling the introduction of this key structural motif into a wide range of molecules.[2][3] This guide provides a comprehensive overview of the physical properties of this compound, presenting key data in a structured format and outlining a general workflow for its synthesis and purification.

Core Physical and Chemical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The compound is typically a colorless to almost colorless or light yellow liquid.[1][3][4][5] Key quantitative physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 65796-00-1 | [1][4][5] |

| Molecular Formula | C₈H₆ClF₃O | [1][5][6] |

| Molecular Weight | 210.58 g/mol | [1][5][6] |

| Appearance | Colorless to almost colorless clear liquid | [1][3][4] |

| Boiling Point | 90 °C at 25 mmHg[1], 72 °C[5][7] | [1][5][7] |

| Density | 1.34 g/mL | [1][5][7] |

| Refractive Index (n20/D) | 1.45[1], 1.4520-1.4560[5][7] | [1][5][7] |

| Purity | ≥ 98% (GC) | [1][4] |

| Storage Conditions | Store at 2 - 8 °C | [1][5] |

Experimental Protocols

General Methodologies:

-

Boiling Point Determination: The boiling point is typically determined by distillation at atmospheric or reduced pressure. For a substance like this compound, which has a relatively high boiling point, vacuum distillation (e.g., at 25 mmHg as reported) is often used to prevent decomposition.

-

Density Measurement: The density of a liquid is commonly measured using a pycnometer or a digital density meter. This involves accurately measuring the mass of a known volume of the substance at a specific temperature.

-

Refractive Index Measurement: A refractometer, such as an Abbé refractometer, is used to measure the refractive index of a liquid. This value is a characteristic property of a substance and is indicative of its purity.

-

Purity Analysis (Gas Chromatography - GC): The purity of volatile organic compounds like this compound is routinely assessed using gas chromatography. A sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. The area under the peak corresponding to the compound of interest relative to the total area of all peaks gives an indication of its purity.

Synthetic and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound, a common process in a research and development setting.

Caption: A generalized workflow for the synthesis and quality control of this compound.

Safety and Handling

This compound is classified as a corrosive and irritant substance.[6][8] It can cause severe skin burns and eye damage.[6][8] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 65796-00-1: this compound [cymitquimica.com]

- 4. This compound | 65796-00-1 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound | 65796-00-1 [chemicalbook.com]

- 6. This compound | C8H6ClF3O | CID 2777261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 65796-00-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

4-(Trifluoromethoxy)benzyl Chloride chemical structure and properties

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzyl Chloride

Introduction

This compound, also known as α-chloro-4-(trifluoromethoxy)toluene, is a versatile fluorinated building block in organic synthesis.[1][2][3] Its unique molecular structure, featuring a reactive benzylic chloride and an electron-withdrawing trifluoromethoxy group, makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][2][4] The trifluoromethoxy (-OCF3) group is particularly significant as it can enhance lipophilicity, metabolic stability, and binding affinity of target molecules, properties highly sought after in drug discovery.[2][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

The structure of this compound consists of a benzene ring substituted at the para (4-position) with a trifluoromethoxy group and a chloromethyl group.[2]

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 65796-00-1 | [1][2][3][5] |

| Molecular Formula | C₈H₆ClF₃O | [1][5][6] |

| Molecular Weight | 210.58 g/mol | [1][5][6] |

| IUPAC Name | 1-(chloromethyl)-4-(trifluoromethoxy)benzene | [6] |

| Synonyms | α-Chloro-4-(trifluoromethoxy)toluene | [1][3] |

| PubChem CID | 2777261 | [1][6] |

| MDL Number | MFCD00052326 | [1][7] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid under standard conditions.[1][3][4][7] Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Purity | ≥ 98% (GC) | [1][3] |

| Boiling Point | 90 °C at 25 mmHg | [1] |

| Density | 1.34 g/mL | [1] |

| Refractive Index | n20/D 1.45 | [1] |

| Storage Conditions | 2 - 8 °C | [1][7] |

| Stability | Stable under normal conditions | [8] |

Chemical Reactivity and Properties

The reactivity of this compound is dominated by two key structural features:

-

Chloromethyl Group (-CH₂Cl): The benzylic chloride is a reactive site for nucleophilic substitution reactions.[2] This allows for the straightforward introduction of the 4-(trifluoromethoxy)benzyl moiety into a wide range of molecules.

-

Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the benzylic position.[2] It also significantly increases the lipophilicity of the molecule, a property that can improve the pharmacokinetic profile of drug candidates.[2][4]

The combination of these features makes the compound a highly versatile building block for creating more complex molecular architectures.[2]

Caption: Reactivity and properties of this compound.

Applications in Research and Development

This compound is a crucial intermediate in several areas of chemical innovation.[1]

-

Pharmaceutical Synthesis: It is a key building block for synthesizing various pharmaceutical agents, including those targeting neurological and cardiovascular diseases.[1] The trifluoromethoxy group can enhance drug efficacy and metabolic stability.[1][9]

-

Agrochemical Development: The compound is used to create more effective and stable herbicides and insecticides.[1][9]

-

Material Science: It is employed in developing advanced materials like polymers and coatings, where the trifluoromethoxy group can impart improved chemical resistance and durability.[1][9]

-

Fluorinated Compounds Research: It serves as a foundational reagent in the synthesis and exploration of novel fluorinated compounds, which are valued for their unique properties across various industries.[1]

Caption: Key application areas for this compound.

Experimental Protocols

While specific synthetic protocols for this compound are proprietary, a general method for its use in nucleophilic substitution is outlined below. This protocol is representative of how this reagent is employed to build more complex molecules.

General Protocol for Nucleophilic Substitution using this compound

This procedure describes a typical coupling reaction with a generic nucleophile (e.g., an alcohol, amine, or thiol).

-

Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.0 equivalent) and a non-nucleophilic base (e.g., sodium hydride or potassium carbonate, 1.2 equivalents) in a suitable anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile).

-

Reaction Initiation: To the stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at room temperature or gently heated (e.g., 60 °C) for 2-12 hours until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for a nucleophilic substitution reaction.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[3][6][8]

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement Code | Description | Reference(s) |

| Hazard | H314 | Causes severe skin burns and eye damage. | [3][6] |

| Hazard | H290 | May be corrosive to metals. | [3][6] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8][10] |

| Precaution | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [3][10] |

| Precaution | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [3] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |

Handling Recommendations:

-

Handle only in a well-ventilated area, preferably under a chemical fume hood.[8]

-

Ensure eyewash stations and safety showers are readily accessible.[8]

-

Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[1][8]

-

Absorb any spills with inert material and dispose of as hazardous waste.[8][10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 65796-00-1 | TCI EUROPE N.V. [tcichemicals.com]

- 4. CAS 65796-00-1: this compound [cymitquimica.com]

- 5. 65796-00-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | C8H6ClF3O | CID 2777261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 65796-00-1 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound | 65796-00-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

trifluoromethoxy group electronic effects on aromatic rings

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethoxy Group on Aromatic Rings

Abstract

The trifluoromethoxy (-OCF3) group is a unique and increasingly important substituent in medicinal chemistry, agrochemicals, and materials science. Its powerful electronic properties, which are distinct from those of both methoxy (-OCH3) and trifluoromethyl (-CF3) groups, allow for the fine-tuning of molecular characteristics such as lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a comprehensive analysis of the electronic effects of the trifluoromethoxy group on aromatic systems, supported by quantitative data, detailed experimental protocols for property determination, and graphical representations of key concepts.

Core Electronic Effects: A Duality of Induction and Resonance

The net electronic influence of the trifluoromethoxy group is a result of the interplay between two opposing forces: a strong electron-withdrawing inductive effect and a weak electron-donating resonance effect.

Inductive Effect (-I)

The three highly electronegative fluorine atoms create a powerful inductive pull, withdrawing electron density from the oxygen atom and, subsequently, from the aromatic ring through the sigma (σ) bond framework.[1][2] This effect is significantly stronger than that of a methoxy group and is the dominant electronic characteristic of the -OCF3 substituent.[3] This strong -I effect is responsible for the group's ability to lower the basicity of anilines and increase the acidity of phenols.[4][5]

Resonance Effect (+M)

The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system, a classic electron-donating resonance effect (+M).[6][7] However, this π-donating capacity is substantially diminished compared to the methoxy group.[3][6] This reduction is due to two main factors:

-

The strong inductive pull of the -CF3 moiety reduces the availability of the oxygen lone pairs for donation.

-

The -OCF3 group preferentially adopts a conformation where the O-CF3 bond is orthogonal to the plane of the aromatic ring, which minimizes orbital overlap required for efficient resonance.[8]

The net result is a group that is strongly electron-withdrawing overall, yet still capable of directing incoming electrophiles to the ortho and para positions during electrophilic aromatic substitution, analogous to halogens.[7]

Quantitative Analysis of Electronic Effects

The electronic influence of a substituent can be quantified using Hammett constants and other physicochemical parameters. These values are crucial for quantitative structure-activity relationship (QSAR) studies in drug design.

Data Tables

The following tables summarize key quantitative data for the trifluoromethoxy group, with related groups provided for comparison.

Table 1: Hammett and Field/Resonance Parameters

| Substituent | σm | σp | F (Field/Inductive) | R (Resonance) | Reference |

| -OCF₃ | 0.38 | 0.35 | 0.39 | -0.04 | [9] |

| -OCH₃ | 0.12 | -0.27 | 0.29 | -0.52 | |

| -CF₃ | 0.43 | 0.54 | 0.38 | 0.16 | |

| -F | 0.34 | 0.06 | 0.45 | -0.39 |

Note: σm and σp are the Hammett constants for meta and para positions, respectively. F and R are Swain-Lupton parameters representing field (inductive) and resonance effects.

Table 2: Physicochemical Properties and Their Modulation

| Property | Parent Compound | -OCF₃ Substituted | Value/Effect | Reference |

| Lipophilicity (Hansch π) | - | - | +1.04 | [10][11] |

| pKa | Phenol | m-Trifluoromethoxyphenol | 9.12 (vs 10.0) | [5] |

| pKa | Phenol | p-Trifluoromethoxyphenol | 9.50 (vs 10.0) | [5] |

| pKa (Predicted) | Aniline | 4-Trifluoromethoxyaniline | 3.75 | [12] |

Visualizing Electronic Interactions and Experimental Workflows

Graphviz diagrams are used to illustrate the conceptual relationships and experimental processes discussed.

Caption: Interplay of inductive and resonance effects of the -OCF3 group.

References

- 1. nbinno.com [nbinno.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. reddit.com [reddit.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

The Trifluoromethoxy Group: A Keystone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethoxy (-OCF₃) group has become a paramount tactic in contemporary drug design, offering a unique constellation of properties that can dramatically enhance the pharmacokinetic and pharmacodynamic profile of therapeutic candidates. This guide provides a comprehensive overview of the role of the trifluoromethoxy group in medicinal chemistry, detailing its impact on crucial drug-like properties, including lipophilicity, metabolic stability, and target engagement. Through a combination of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows, this document serves as a critical resource for professionals engaged in the intricate process of drug discovery and development. The unique electronic nature and steric bulk of the -OCF₃ group, a bioisostere for other functionalities, allow for the fine-tuning of molecular properties to overcome common developmental hurdles, ultimately paving the way for more effective and safer therapeutics.

Introduction: The Rise of a Privileged Functional Group

The introduction of fluorine-containing functional groups into bioactive molecules has revolutionized medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly advantageous moiety. Its growing prevalence in pharmaceuticals and agrochemicals underscores its ability to confer desirable physicochemical and biological properties.[1] This guide will explore the multifaceted role of the trifluoromethoxy group, from its fundamental impact on molecular characteristics to its application in marketed drugs.

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group imparts a unique set of physicochemical characteristics to a molecule, primarily influencing its lipophilicity, electronic properties, and conformation. These alterations are pivotal in modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04. This value is significantly higher than that of a methoxy group (π ≈ -0.02) and even surpasses that of a trifluoromethyl group (π ≈ +0.88). This increased lipophilicity can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.

Table 1: Comparison of Lipophilicity (LogP) and Acidity (pKa) of Representative Aromatic Compounds

| Compound | Structure | LogP | pKa |

| Phenol | C₆H₅OH | 1.46 | 9.99 |

| 4-Trifluoromethoxyphenol | 4-CF₃OC₆H₄OH | 2.73 | 9.39[2] |

| Aniline | C₆H₅NH₂ | 0.90 | 4.63 |

| 4-Trifluoromethoxyaniline | 4-CF₃OC₆H₄NH₂ | 2.41 | 3.70 |

Note: LogP and pKa values are experimental or estimated and can vary depending on the determination method.

Electronic Effects

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property can significantly influence the acidity or basicity of nearby functional groups. For instance, the pKa of 4-trifluoromethoxyphenol is lower (more acidic) than that of phenol, and the pKa of 4-trifluoromethoxyaniline is lower (less basic) than that of aniline, as illustrated in Table 1. This modulation of pKa can be crucial for optimizing drug-receptor interactions and solubility.

Steric and Conformational Effects

The trifluoromethoxy group is bulkier than a methoxy group and imposes specific conformational preferences on the molecule. The -OCF₃ group typically adopts a conformation that is perpendicular to the plane of an adjacent aromatic ring. This orthogonal arrangement can influence molecular shape and recognition by biological targets, potentially leading to improved selectivity.

Impact on Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.

When replacing a metabolically labile methoxy group, the trifluoromethoxy group effectively blocks O-demethylation, a common metabolic pathway. This "metabolic shielding" can lead to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.

Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

| Compound Pair | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Methoxy Analog | 15 | 46.2 |

| Trifluoromethoxy Analog | > 60 | < 11.5 |

| Methyl Analog | 25 | 27.7 |

| Trifluoromethyl Analog | 55 | 12.6 |

Note: Data are representative and can vary based on the specific molecular scaffold and experimental conditions. The data illustrates the general trend of increased metabolic stability upon substitution.

Synthesis of Trifluoromethoxy-Containing Compounds

The introduction of the trifluoromethoxy group into organic molecules can be challenging due to the instability of the trifluoromethoxide anion. However, several synthetic strategies have been developed.

A common approach involves the conversion of phenols to the corresponding trifluoromethyl ethers. This can be achieved through a two-step process involving the formation of a xanthate intermediate followed by oxidative desulfurization-fluorination. More recent methods utilize electrophilic trifluoromethoxylation reagents.

Experimental Protocols

Synthesis of 4-(Trifluoromethoxy)aniline

This protocol describes a representative synthesis of a key building block, 4-(trifluoromethoxy)aniline, starting from p-bromotrifluoromethoxybenzene.[3]

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

1,2-Dibromoethane (catalyst)

-

p-Bromotrifluoromethoxybenzene

-

Anhydrous toluene

-

Oxazepane

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a flame-dried 25 mL round-bottom flask, add activated magnesium chips (1.5 eq.) and 5 mL of anhydrous THF.

-

Add two drops of 1,2-dibromoethane to initiate the Grignard reaction.

-

After 5 minutes, slowly add a solution of p-bromotrifluoromethoxybenzene (1.0 eq.) in 5 mL of anhydrous THF at room temperature. A mild exothermic reaction should be observed.

-

After the Grignard reagent formation is complete, transfer 1 mmol of the reagent to another flame-dried reaction flask.

-

Dilute the solution with 3 mL of anhydrous toluene and cool to the desired reaction temperature.

-

Add a solution of oxazepane (1.2 eq.) in 1 mL of anhydrous toluene.

-

Maintain the reaction at the chosen temperature for the specified time.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation to obtain 4-(trifluoromethoxy)aniline.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a test compound.[4][5][6][7]

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., a rapidly and a slowly metabolized drug)

-

Ice-cold acetonitrile (ACN) with an internal standard (IS) for quenching and analysis

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a working solution of the test compound and positive controls by diluting the stock solution in the phosphate buffer to the desired final concentration (e.g., 1 µM).

-

Prepare the HLM suspension in the phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension to each well.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a volume of ice-cold ACN with the internal standard. The 0-minute time point serves as the initial concentration control.

-

-

Sample Processing:

-

After the final time point, seal the plate and centrifuge at high speed to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

-

Signaling Pathways and Experimental Workflows

The trifluoromethoxy group is present in several FDA-approved drugs that modulate key signaling pathways. Visualizing these pathways and the associated experimental workflows can provide valuable insights for drug development professionals.

Hedgehog Signaling Pathway and Sonidegib

Sonidegib is a trifluoromethoxy-containing inhibitor of the Hedgehog signaling pathway, which is aberrantly activated in certain cancers like basal cell carcinoma.[1][8][9][10] Sonidegib acts by inhibiting the Smoothened (SMO) protein.

Glutamatergic Synapse and Riluzole

Riluzole, another drug containing a trifluoromethoxy group, is used to treat amyotrophic lateral sclerosis (ALS). Its mechanism of action involves the modulation of glutamate neurotransmission.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Solved the pKa of 4-trifluorophenol (9.39) is only slightly | Chegg.com [chegg.com]

- 3. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 6. mercell.com [mercell.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmacytimes.com [pharmacytimes.com]

- 9. Sonic Hedgehog signaling pathway as a potential target to inhibit the progression of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Basal Cell Carcinoma and Hedgehog Pathway Inhibitors: Focus on Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Trifluoromethoxy)benzyl Chloride (CAS 65796-00-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzyl chloride, with the CAS registry number 65796-00-1, is a fluorinated organic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive chloromethyl group and a trifluoromethoxy substituent on a benzene ring, makes it a valuable building block for the synthesis of complex molecules.[1][3] The trifluoromethoxy group is particularly noteworthy for its ability to enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1] This technical guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of bioactive compounds.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 65796-00-1 |

| Molecular Formula | C₈H₆ClF₃O |

| Molecular Weight | 210.58 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 81-83 °C at 15 mmHg[4][5] |

| Density | 1.34 g/mL |

| Refractive Index | 1.45-1.4549 at 20 °C[4][6] |

| Purity | Typically ≥97% (GC) |

Safety Information: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[7] It may also be corrosive to metals and is harmful if inhaled.[7][8] Handling should be performed in a well-ventilated area, preferably in a chemical fume hood, using appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and protective clothing.[8]

Synthesis and Reactivity

This compound is typically synthesized from the corresponding 4-(trifluoromethoxy)benzyl alcohol. A general and detailed experimental protocol for the conversion of a benzyl alcohol to a benzyl chloride using thionyl chloride is described below.

Experimental Protocol: Synthesis of this compound from 4-(Trifluoromethoxy)benzyl Alcohol

Materials:

-

4-(Trifluoromethoxy)benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-(trifluoromethoxy)benzyl alcohol (1.0 equivalent) in dichloromethane, add a catalytic amount of N,N-dimethylformamide.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the excess thionyl chloride.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation if necessary.

The primary reactivity of this compound lies in the nucleophilic substitution of the chloride ion. The benzylic chloride is a good leaving group, making the compound an excellent electrophile for reactions with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions. This reactivity is fundamental to its utility as a building block in organic synthesis.

Applications in Drug Discovery and Development

The 4-(trifluoromethoxy)benzyl moiety is a privileged scaffold in modern drug discovery. Its incorporation into molecules can significantly improve their pharmacokinetic and pharmacodynamic properties. This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds, including those targeting neurological and cardiovascular diseases.[2]

A notable example of a bioactive molecule synthesized using a 4-(trifluoromethoxy)benzyl precursor is a series of selective Protease-Activated Receptor 4 (PAR4) antagonists.[9] PAR4 is a G-protein coupled receptor involved in thrombin-induced platelet aggregation and is a promising target for the development of antiplatelet therapies.[9]

Signaling Pathway of PAR4 Antagonism

The diagram below illustrates the general signaling pathway of PAR4 and the inhibitory action of an antagonist. Thrombin cleaves and activates PAR4, which then couples to G proteins (primarily Gαq and Gα12/13). This activation leads to downstream signaling cascades that result in platelet aggregation. A PAR4 antagonist blocks the binding and/or activation of the receptor by thrombin, thereby inhibiting these downstream effects.

Caption: PAR4 signaling pathway and its inhibition.

Illustrative Experimental Workflow for Synthesis of a PAR4 Antagonist Precursor

The following diagram outlines a general workflow for the synthesis of an N-benzylated indole, a core structure in some PAR4 antagonists, using this compound.

Caption: General workflow for N-alkylation.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic and steric properties, conferred by the trifluoromethoxy group, make it an attractive building block for the development of novel therapeutics with improved pharmacological profiles. The reactivity of the benzylic chloride allows for its straightforward incorporation into a wide range of molecular scaffolds, as exemplified by its use in the synthesis of potent PAR4 antagonists. This technical guide provides a foundational understanding of the key data, synthetic utility, and biological relevance of this compound for researchers and scientists in the pharmaceutical and chemical industries.

References

- 1. oak.ulsan.ac.kr [oak.ulsan.ac.kr]

- 2. Development of a Series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols as Selective Protease Activated Receptor 4 (PAR4) Antagonists with in Vivo Utility and Activity Against γ-Thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0024612A2 - New 4-fluoro-3-phenoxy-benzyl-ethers, process for their preparation and their use - Google Patents [patents.google.com]

- 4. Development of a Series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols as Selective Protease Activated Receptor 4 (PAR4) Antagonists with in Vivo Utility and Activity Against γ-Thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0024612B1 - New 4-fluoro-3-phenoxy-benzyl-ethers, process for their preparation and their use - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethoxy)benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Trifluoromethoxy)benzyl chloride, a key building block in the development of pharmaceuticals and agrochemicals.[1][2] This document details a reliable synthetic protocol, thorough characterization methods, and presents the relevant data in a clear and accessible format.

Introduction

This compound, with the CAS number 65796-00-1, is an organic compound featuring a benzene ring substituted with a trifluoromethoxy group and a chloromethyl group at the para position.[1] The trifluoromethoxy group imparts unique electronic properties and enhances lipophilicity, while the chloromethyl group serves as a reactive site for nucleophilic substitution.[1][3] These characteristics make it a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the chlorination of 4-(Trifluoromethoxy)benzyl alcohol using thionyl chloride. The addition of a catalytic amount of N,N-dimethylformamide (DMF) facilitates the reaction.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₆ClF₃O |

| Molecular Weight | 210.58 g/mol [2][3][4] |

| Appearance | Colorless to almost colorless clear liquid[2][3] |

| Boiling Point | 90 °C at 25 mmHg[2] |

| Density | 1.34 g/mL[2] |

| Refractive Index | n20/D 1.45[2] |

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of benzyl chlorides from benzyl alcohols.[5]

Materials:

-

4-(Trifluoromethoxy)benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-(Trifluoromethoxy)benzyl alcohol (10 mmol) in dichloromethane (20 mL) in a round-bottom flask, add N,N-dimethylformamide (20 µL).

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add thionyl chloride (12 mmol) dropwise to the solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting material.

-

Once the reaction is complete, carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (20 mL) to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | ¹⁹F NMR (376 MHz, CDCl₃) |

| Chemical Shift (δ) / ppm | Chemical Shift (δ) / ppm | Chemical Shift (δ) / ppm |

| ~7.4 (d, 2H) | ~148 (q) | ~ -58 |

| ~7.2 (d, 2H) | ~137 (s) | |

| ~4.6 (s, 2H) | ~130 (d) | |

| ~121 (d) | ||

| ~120.5 (q, J ≈ 257 Hz) | ||

| ~45 (t) |

Note: The chemical shifts are approximate and based on spectral data of closely related structures. Actual values may vary slightly.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. An FTIR spectrum of this compound is available on PubChem.[4]

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2960 | C-H stretch | Aliphatic (-CH₂Cl) |

| ~1610, 1510 | C=C stretch | Aromatic ring |

| ~1250-1150 | C-F stretch | Trifluoromethoxy (-OCF₃) |

| ~1220 | C-O stretch | Aryl ether |

| ~700-600 | C-Cl stretch | Alkyl halide |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Parameter | Value |

| Molecular Ion (M⁺) | m/z ≈ 210 |

| Isotope Peak (M+2)⁺ | m/z ≈ 212 (due to ³⁷Cl) |

Visualizing the Process

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Logic

Caption: Logic diagram for the characterization of the final product.

References

A Comprehensive Technical Guide to the Reactions of 4-(Trifluoromethoxy)benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzyl chloride, a versatile building block in organic synthesis, has garnered significant attention for its role in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique molecular architecture, featuring a trifluoromethoxy group and a reactive benzyl chloride moiety, allows for the strategic introduction of the lipophilic and electron-withdrawing trifluoromethoxybenzyl group into a wide array of molecular scaffolds. This guide provides an in-depth review of the known reactions of this compound, presenting key quantitative data in structured tables, detailing experimental protocols for pivotal reactions, and illustrating reaction pathways and workflows through diagrams.

The core reactivity of this compound is centered around the benzylic chloride, which is an excellent leaving group in nucleophilic substitution reactions. The trifluoromethoxy group at the para-position influences the reactivity of the benzylic carbon through its strong electron-withdrawing nature, which can stabilize the transition state of SN2 reactions and any potential carbocationic intermediate in SN1-type processes. This guide will delve into the diverse applications of this reagent in forming carbon-heteroatom and carbon-carbon bonds.

Core Reactions and Methodologies

The primary mode of reaction for this compound is nucleophilic substitution, where the chloride is displaced by a variety of nucleophiles. This section details the reactions with oxygen, nitrogen, sulfur, and carbon nucleophiles, providing specific examples, reaction conditions, and yields.

Reactions with Oxygen Nucleophiles

The formation of ether linkages through the reaction of this compound with alcohols and phenols is a common application, typically following a Williamson ether synthesis pathway.[3][4][5][6] These reactions are generally carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

dot

Caption: Williamson Ether Synthesis Pathway.

Table 1: Synthesis of 4-(Trifluoromethoxy)benzyl Ethers

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | Potassium tert-butoxide | Tetrahydrofuran | Reflux | 1 | - | [7][8] |

| Phenol | Sodium Hydride | DMF | RT | 24 | - | [9] |

| Substituted Phenols | Potassium Carbonate | Acetone | Reflux | 12 | Good | [10] |

Experimental Protocol: General Procedure for the Synthesis of 4-(Trifluoromethoxy)benzyl Ethers

To a solution of the alcohol or phenol (1.0 eq.) in a suitable solvent such as DMF or acetone, a base (1.1-1.5 eq., e.g., NaH, K2CO3) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 30 minutes to allow for the formation of the alkoxide or phenoxide. This compound (1.0-1.2 eq.) is then added, and the reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Reactions with Nitrogen Nucleophiles

The alkylation of amines and other nitrogen-containing heterocycles with this compound is a key step in the synthesis of many biologically active compounds.[2] These reactions typically proceed under basic conditions to neutralize the generated hydrochloric acid. A variety of nitrogen nucleophiles, including primary and secondary amines, as well as heterocyclic compounds like indoles, pyrazoles, triazoles, and tetrazoles, can be effectively alkylated.[1][9][11][12][13][14][15][16][17][18][19]

dot

Caption: General workflow for N-alkylation.

Table 2: Alkylation of Nitrogen Nucleophiles with this compound

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,2,4-Triazole | - | Neat | 100-120 | - | >90 | [1] |

| 3(5)-Methylpyrazole | NaH | DMF | RT | 24 | - | [9] |

| N-Benzoyl 5-(aminomethyl)tetrazole | K2CO3 | Acetone | RT | 2 | 74 | [14] |

| Indole | NaOH (50% aq.) / BTMAC (catalyst) | Toluene | 60-110 | - | ~73 | [16] |

Experimental Protocol: N-Alkylation of 1,2,4-Triazole

A mixture of 1,2,4-triazole (1.0 eq.) and this compound (1.1 eq.) is heated neat at 100-120 °C for several hours. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature and the product is purified by column chromatography on silica gel to afford the 1-(4-(trifluoromethoxy)benzyl)-1H-1,2,4-triazole.[1]

Reactions with Sulfur Nucleophiles

Thioethers are readily synthesized by the reaction of this compound with thiols.[20][21][22] Similar to the synthesis of ethers, these reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate anion.

Table 3: Synthesis of 4-(Trifluoromethoxy)benzyl Thioethers

| Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Fluorothiophenol | Cu(OTf)2 | DCE | 80 | - | 57 | [21] |

| Thiourea | NaOH | Methanol | Reflux | - | High | [22] |

Experimental Protocol: Copper-Catalyzed Thioetherification

To a dried test tube, 4-(trifluoromethoxy)benzyl alcohol (1.2 eq., as a precursor to the chloride in some protocols) and Cu(OTf)2 (3 mol%) are added at room temperature. The thiol (1.0 eq.) is then added, followed by the solvent (e.g., DCM). The reaction mixture is stirred overnight at room temperature. The product is then purified by column chromatography.[21] Note: This protocol uses the corresponding alcohol as a precursor, which can be converted in situ to the chloride or activated directly by the Lewis acid catalyst.

Reactions with Carbon Nucleophiles

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. This compound can react with various carbon nucleophiles, including organometallic reagents and enolates, to form new C-C bonds.

dot

References

- 1. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. EP0024612A2 - New 4-fluoro-3-phenoxy-benzyl-ethers, process for their preparation and their use - Google Patents [patents.google.com]

- 8. EP0024612B1 - New 4-fluoro-3-phenoxy-benzyl-ethers, process for their preparation and their use - Google Patents [patents.google.com]

- 9. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 10. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]

- 11. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Aluminum Chloride Mediated Reactions of N-Alkylated Tosylhydrazones and Terminal Alkynes: A Regioselective Approach to 1,3,5-Trisubstituted Pyrazoles [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. BJOC - Synthesis of β-triazolylenones via metal-free desulfonylative alkylation of N-tosyl-1,2,3-triazoles [beilstein-journals.org]

- 18. BJOC - Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes [beilstein-journals.org]

- 19. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 20. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

- 22. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Electrophilicity and Reactivity of 4-(Trifluoromethoxy)benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilicity and reactivity of 4-(Trifluoromethoxy)benzyl chloride, a key building block in modern organic synthesis. The document explores the influence of the trifluoromethoxy substituent on the benzylic position's reactivity, drawing comparisons with other substituted benzyl chlorides. Detailed experimental protocols for common synthetic transformations, including Williamson ether synthesis and Friedel-Crafts alkylation, are provided. Furthermore, this guide presents quantitative data in structured tables and utilizes diagrams to illustrate reaction mechanisms and experimental workflows, serving as a critical resource for professionals in chemical research and drug development.

Introduction

This compound, with the CAS number 65796-00-1, is a versatile organic compound featuring a benzyl chloride backbone substituted with a trifluoromethoxy group at the para position.[1] This substitution pattern imparts unique electronic properties to the molecule, significantly influencing its reactivity and making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The trifluoromethoxy group is strongly electron-withdrawing, which enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.[1] This guide delves into the core principles governing the reactivity of this compound, supported by available data and established reaction methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₈H₆ClF₃O |

| Molecular Weight | 210.58 g/mol [3] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 82-84 °C at 10 mmHg[4] |

| Density | 1.594 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.48 (lit.)[4] |

Electrophilicity and Reactivity

The reactivity of this compound is primarily dictated by the presence of the chloromethyl group, which is an excellent leaving group in nucleophilic substitution reactions. The trifluoromethoxy (-OCF₃) group at the para position plays a crucial role in modulating this reactivity through its strong electron-withdrawing inductive effect (-I).

Electronic Effects of the Trifluoromethoxy Group

The -OCF₃ group deactivates the benzene ring towards electrophilic aromatic substitution and influences the reactivity of the benzylic carbon. Its Hammett sigma constant (σₚ) is approximately +0.35, indicating a significant electron-withdrawing effect. This effect destabilizes the formation of a benzylic carbocation, which would be an intermediate in a potential Sₙ1 reaction. Consequently, nucleophilic substitution reactions involving this compound are expected to proceed predominantly through an Sₙ2 mechanism.

dot

Caption: Generalized SN2 reaction pathway for this compound.

Comparative Reactivity

Table 2 provides a qualitative comparison of the expected relative rates of solvolysis (a reaction with significant Sₙ1 character) for various para-substituted benzyl chlorides.

| Substituent (p-X) | Hammett Constant (σₚ) | Expected Relative Solvolysis Rate (vs. X=H) |

| -OCH₃ | -0.27 | Much Faster |

| -CH₃ | -0.17 | Faster |

| -H | 0.00 | 1 (Reference) |

| -Cl | +0.23 | Slower |

| -OCF₃ | +0.35 | Much Slower |

| -NO₂ | +0.78 | Very Much Slower |

Synthetic Applications and Experimental Protocols

This compound is a valuable electrophile in a variety of synthetic transformations. Below are detailed protocols for two common applications.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.

dot

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Stability of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group has emerged as a crucial substituent in medicinal chemistry and materials science, prized for its unique electronic properties and profound impact on molecular stability. Its incorporation into drug candidates and advanced materials can significantly enhance metabolic resistance, tune lipophilicity, and modulate chemical reactivity. This technical guide provides a comprehensive overview of the stability of the trifluoromethoxy group, detailing its behavior under various conditions, outlining key decomposition pathways, and providing methodologies for its experimental evaluation.

Physicochemical Properties Underpinning Stability

The trifluoromethoxy group's stability is a direct consequence of its distinct electronic and physical characteristics. It is more lipophilic and electron-withdrawing than a methoxy or even a trifluoromethyl group.[1][2] The carbon-oxygen bond is strengthened by the fluorine atoms, while the carbon-fluorine bonds are exceptionally strong, contributing to the group's overall robustness.[3][4] The trifluoromethoxy group is thermally and chemically stable against a range of conditions including acids, bases, and reducing/oxidizing agents.[3]

Table 1: Comparative Physicochemical Properties

| Property | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) | Methoxy (-OCH₃) |

|---|---|---|---|

| Hansch Lipophilicity Parameter (π) | +1.04[4][5] | +0.88[4][5] | -0.02 |

| Electronic Nature | Strongly Electron-Withdrawing[1] | Strongly Electron-Withdrawing[5] | Electron-Donating |

| Metabolic Stability | High Resistance to Metabolism[4] | High Resistance to Metabolism[5] | Prone to O-demethylation[2] |

Metabolic Stability

A primary driver for the use of the -OCF₃ group in drug design is its exceptional metabolic stability. Unlike the analogous methoxy group, which is susceptible to enzymatic O-demethylation by cytochrome P450 (CYP) enzymes, the trifluoromethoxy group is highly resistant to such biotransformations.[4] This resistance stems from the strength of the C-F bonds and the electron-withdrawing nature of the fluorine atoms, which shields the molecule from oxidative metabolism.[6] This increased metabolic stability can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[5][7]

The logical workflow for assessing the stability of a compound involves subjecting it to various stress conditions and analyzing the outcomes.

Chemical, Thermal, and Photolytic Stability

The trifluoromethoxy group is generally lauded for its high chemical stability.[3] However, it is not completely inert and can be degraded under specific, often harsh, conditions.

Hydrolytic Stability: While resistant to many aqueous conditions, certain trifluoromethyl-aryl compounds can undergo hydrolysis, particularly at alkaline pH. For example, studies on trifluoromethylphenols (TFMPs) show that they can undergo spontaneous aqueous defluorination.[8] The rate of this degradation is highly dependent on the substitution pattern on the aromatic ring and the pH of the solution.[8]

Table 2: Hydrolytic Degradation of Trifluoromethylphenols (TFMPs)

| Compound | pH | Observation | Reference |

|---|---|---|---|

| 2-TFMP | 6.2 | No degradation observed | [8] |

| 2-TFMP | 7.0 - 10.8 | Hydrolysis observed | [8] |

| 4-TFMP | 6.2 - 10.8 | Hydrolysis observed across all tested pHs | [8] |

| 3-TFMP | 10.2 (40°C) | Highly resistant, no obvious degradation |[8] |

Photolytic Stability: Exposure to UV light can induce the degradation of trifluoromethoxy-containing compounds. The photolysis of 3-trifluoromethyl-4-nitrophenol (TFM), a lampricide, has been shown to produce trifluoroacetic acid (TFA).[9] The half-life and degradation products are strongly influenced by pH.[9]

Table 3: Photolytic Half-life of 3-Trifluoromethyl-4-nitrophenol (TFM) at 365 nm

| Condition | Photolytic Half-life (t½) | TFA Yield | Reference |

|---|---|---|---|

| pH 9 | 22 hours | 5.1% | [9] |

| pH 7 | 91.7 hours | 17.8% |[9] |

Thermal Stability: The -OCF₃ group is considered thermally stable.[3] However, extreme temperatures can lead to decomposition, and its stability in this regard is often assessed in the context of specific molecular scaffolds.[10][11]

Decomposition Pathways

Understanding the potential degradation pathways of the -OCF₃ group is critical for predicting its long-term stability and environmental fate.

-

Hydrolytic Defluorination: For aryl-OCF₃ compounds, a key degradation mechanism involves the hydrolysis of the trifluoromethyl group. This can proceed via the formation of a highly reactive quinone difluoromethide intermediate, which subsequently reacts with water to eliminate fluoride ions, ultimately forming a carboxylic acid (-COOH) group.[8][12]

-

Biodegradation: While metabolically stable in mammals, certain -OCF₃ containing compounds can be biodegraded by environmental microorganisms. The cleavage of the -OCF₃ group is considered the critical and often rate-limiting step in this process.

Key Experimental Protocols

Accurate assessment of stability requires robust and well-defined experimental protocols.

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is a standard method for predicting hepatic clearance and metabolic stability.[7]

-

Objective: To measure the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in CYP enzymes.

-

Materials:

-

Test compound stock solution (e.g., 1 mM in DMSO).

-

Pooled liver microsomes (e.g., human, rat).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).

-

Ice-cold stopping solution (e.g., acetonitrile with an internal standard).

-

96-well incubation plates, incubator/shaker (37°C), centrifuge, LC-MS/MS system.

-

-

Methodology:

-

Preparation: Prepare working solutions of the test compound (e.g., 1 µM final concentration) and liver microsomes in phosphate buffer.

-

Pre-incubation: Add the liver microsome solution and the test compound working solution to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. The 0-minute time point serves as the initial concentration baseline.

-

Termination: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.

-

Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent drug concentration.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate Intrinsic Clearance (CLᵢₙₜ) based on the half-life and protein concentrations.

-

Protocol 2: Synthesis of an Ortho-trifluoromethoxylated Aniline Derivative

The synthesis of -OCF₃ compounds can be challenging. This two-step protocol illustrates a modern approach.[13]

-

Objective: To synthesize methyl 4-acetamido-3-(trifluoromethoxy)benzoate from methyl 4-(N-hydroxyacetamido)benzoate.

-

Step 1: O-Trifluoromethylation

-

Combine the starting N-hydroxyacetamido compound (1a), Togni reagent II (an electrophilic trifluoromethylating agent), and a catalytic amount of cesium carbonate (Cs₂CO₃) in a flask under a nitrogen atmosphere.

-

Add dried and degassed chloroform.

-

Stir the mixture at room temperature for 16 hours.

-

Filter the reaction mixture and concentrate the filtrate in vacuo.

-

Purify the crude product via flash column chromatography to yield the intermediate N-(trifluoromethoxy)acetamido compound (2a).

-

-

Step 2: Thermally Induced OCF₃ Migration

-

Dissolve the intermediate (2a) in nitromethane in a pressure vessel.

-

Heat the sealed vessel at 80°C for 16 hours behind a safety shield.

-

Cool the reaction mixture to room temperature and concentrate in vacuo.

-

Purify the crude product using flash column chromatography to afford the final ortho-trifluoromethoxylated product (3a).

-

Conclusion

The trifluoromethoxy group is a powerful tool for enhancing molecular stability, particularly against metabolic degradation. Its robustness is rooted in its unique physicochemical properties, including strong C-F bonds and significant electron-withdrawing character. While generally stable, it is susceptible to degradation under specific hydrolytic and photolytic conditions, with pathways that are highly dependent on the overall molecular structure and environment. A thorough understanding of these stability profiles, assessed through rigorous experimental protocols, is essential for the successful application of the trifluoromethoxy group in the design of next-generation pharmaceuticals and advanced materials.

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the Development of Trifluoromethoxylation Reagents | MDPI [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. benchchem.com [benchchem.com]

- 8. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability | Semantic Scholar [semanticscholar.org]

- 11. The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

spectroscopic data for 4-(Trifluoromethoxy)benzyl Chloride (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethoxy)benzyl Chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Due to the limited availability of directly published complete spectra for this compound, this guide incorporates data from closely related structural analogs to provide a robust and reliable interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry for this compound and its close analogs.

Table 1: ¹H NMR Data

Data interpreted from the spectrum of the analogous compound 4-(Trifluoromethoxy)benzyl bromide.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 | Doublet | 2H | Ar-H (ortho to CH₂Cl) |

| 7.17 | Doublet | 2H | Ar-H (ortho to OCF₃) |

| 4.55 (estimated) | Singlet | 2H | -CH₂Cl |

Table 2: ¹³C NMR Data

Data interpreted from the spectrum of the analogous compound 4-(Trifluoromethoxy)benzyl bromide.[4]

| Chemical Shift (δ) ppm | Assignment |

| 149.0 (q, J ≈ 2 Hz) | C -OCF₃ |

| 136.5 | Ar-C (ipso to CH₂Cl) |

| 130.5 | Ar-C H (ortho to CH₂Cl) |

| 121.2 | Ar-C H (ortho to OCF₃) |

| 120.4 (q, J ≈ 257 Hz) | -OC F₃ |

| 45.5 | -C H₂Cl |

Table 3: ¹⁹F NMR Data

Data estimated based on analogous 4-(trifluoromethoxy) substituted aromatic compounds.[5]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -58.1 | Singlet | -OCF ₃ |

Table 4: Infrared (IR) Spectroscopy Data

Characteristic peaks predicted based on the functional groups present and data from analogous structures.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3050-3100 | Medium-Weak | Aromatic C-H Stretch |

| 2960-2970 | Weak | Asymmetric CH₂ Stretch |

| 2870-2880 | Weak | Symmetric CH₂ Stretch |

| 1610, 1510, 1460 | Medium-Strong | Aromatic C=C Bending |

| 1250-1290 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1150-1210 | Very Strong | C-F Stretch (in OCF₃) |

| 1020-1070 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| 820-860 | Strong | C-H Out-of-plane Bending (p-disubstituted) |

| 680-720 | Strong | C-Cl Stretch |

Table 5: Mass Spectrometry Data

Based on the molecular formula C₈H₆ClF₃O.[6]

| m/z | Interpretation |

| 210/212 | Molecular ion peak [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| 175 | [M-Cl]⁺ |

| 125 | [M-OCF₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data is acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients. The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. The spectral width is set to 240 ppm, with a relaxation delay of 2.0 s and an acquisition time of 1.0 s. 1024 transients are accumulated. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16).

-

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is recorded on the same 400 MHz spectrometer at a frequency of 376 MHz. A proton-decoupled pulse sequence is used. The spectral width is set to 100 ppm, and chemical shifts are referenced to an external standard of CFCl₃ (δ 0.00).

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is used for analysis.[6]

-

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin liquid film.

-

Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is used, comprising a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of this compound is prepared in dichloromethane (1 mg/mL).

-

GC Conditions: A 1 µL aliquot of the sample solution is injected into the GC, which is equipped with a 30 m x 0.25 mm DB-5 capillary column. The oven temperature program starts at 50°C for 2 minutes, then ramps to 250°C at a rate of 10°C/min, and is held at 250°C for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

-

MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. The scan range is set from m/z 40 to 400. The ion source temperature is maintained at 230°C.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

- 1. CAS 65796-00-1: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR [m.chemicalbook.com]

- 4. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 13C NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. This compound | C8H6ClF3O | CID 2777261 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Degradation Pathways of 4-(Trifluoromethoxy)benzyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation pathways of 4-(Trifluoromethoxy)benzyl Chloride, a crucial building block in pharmaceutical and agrochemical synthesis. Due to the limited direct experimental data on this specific compound, this guide leverages established knowledge of the degradation of analogous compounds, primarily benzyl chloride and other substituted derivatives, to propose likely degradation mechanisms. This document aims to equip researchers with the foundational knowledge to anticipate potential degradation products, design robust stability studies, and develop appropriate analytical methods.

Core Degradation Pathways

This compound is susceptible to degradation through several key pathways, including hydrolysis, oxidation, and photolysis. The presence of a reactive chloromethyl group and an electron-withdrawing trifluoromethoxy substituent on the benzene ring governs its chemical stability and degradation profile.

Hydrolysis

Hydrolysis is a primary degradation pathway for this compound, particularly in the presence of water or moisture. This reaction involves the nucleophilic substitution of the chloride ion by a water molecule, leading to the formation of 4-(trifluoromethoxy)benzyl alcohol and hydrochloric acid. This process can be accelerated by basic conditions. The reaction is analogous to the well-documented hydrolysis of benzyl chloride.[1][2][3]

The mechanism of hydrolysis for benzyl chlorides can proceed via an SN1 pathway due to the resonance stabilization of the resulting benzyl carbocation.[4][5]

Proposed Hydrolysis Pathway:

Oxidation

Oxidative degradation is another significant pathway, particularly in the presence of oxidizing agents. The benzylic carbon is susceptible to oxidation, leading to the formation of 4-(trifluoromethoxy)benzaldehyde. This is consistent with the oxidation of benzyl chloride, which yields benzaldehyde.[6] The electron-withdrawing nature of the trifluoromethoxy group may influence the rate of oxidation, potentially making it slower compared to unsubstituted benzyl chloride.[6]

Proposed Oxidation Pathway:

Photodegradation